2,4-Dimethyl-6-nitrophenol

Description

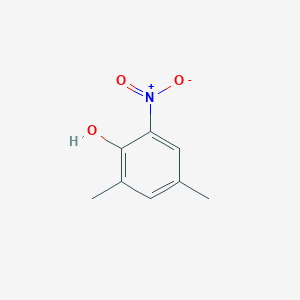

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRCHILWKQLEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065771 | |

| Record name | Phenol, 2,4-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14452-34-7 | |

| Record name | 2,4-Dimethyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dimethyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-2,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT623LZM9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dimethyl-6-nitrophenol

CAS Number: 14452-34-7

This technical guide provides an in-depth overview of 2,4-Dimethyl-6-nitrophenol, a chemical compound with applications in various industrial and research sectors. The document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 6-Nitro-2,4-xylenol, is a yellow crystalline solid.[1] Its core structure consists of a phenol ring substituted with two methyl groups and a nitro group.[1] This compound is sparingly soluble in water.[1]

| Property | Value | Reference |

| CAS Number | 14452-34-7 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 71 °C | [2] |

| pKa | 7.81 ± 0.38 (Predicted) | [2] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis

A general procedure for the nitration of phenolic compounds involves the use of a nitrating agent in a suitable solvent.[1]

Materials:

-

2,4-Dimethylphenol

-

Bismuth (III) nitrate pentahydrate or Iron (III) nitrate nonahydrate

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Celite or diatomaceous earth

-

Silica gel for column chromatography

Procedure:

-

A solid mixture of 2,4-dimethylphenol (1-3 equivalents) and a nitrating agent such as Bismuth (III) nitrate pentahydrate (1 equivalent) or Iron (III) nitrate nonahydrate (1 equivalent) is prepared.[1]

-

Acetone is added to the mixture (10 mL/mmol of phenol).[1]

-

The resulting mixture is stirred at room temperature or under reflux for a period of 2-24 hours.[1]

-

Upon completion of the reaction, any insoluble materials are removed by filtration through a pad of Celite or diatomaceous earth. The residue is washed with acetone.[1]

-

The filtrate is then treated with sodium bicarbonate until the cessation of CO₂ evolution.[1]

-

The insoluble material is again removed by filtration.[1]

-

The solvent is removed from the filtrate under reduced pressure.[1]

Experimental Protocol: Purification

The crude product can be purified by standard laboratory techniques such as recrystallization and column chromatography.[1][3]

Recrystallization:

-

Select an appropriate solvent that dissolves the compound when hot but not when cold.

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.[3]

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.[3]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of nitrophenols.[4][5]

High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method can be developed for the determination of nitrophenols.[4] A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[4] Detection is commonly performed using a UV detector at the maximum absorbance wavelength of the analyte.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization may be necessary to improve their volatility.[5] The sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.[5]

Biological Activity and Mechanisms of Action

This compound is known to exhibit herbicidal and antimicrobial properties.[1] The mechanisms of action are generally attributed to the broader class of nitrophenolic compounds.

Herbicidal Activity

Dinitrophenols act as herbicides by uncoupling oxidative phosphorylation and inhibiting photosynthetic electron transport.[6][7] This disruption of cellular energy production and photosynthesis leads to stunted growth and eventual death of the plant.[6][8]

Antimicrobial Activity

The antimicrobial action of phenolic compounds, including nitrophenols, generally involves the disruption of the microbial cell membrane.[9] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9] The inhibition of ATP synthesis also contributes to the antimicrobial effect.[9]

Logical Workflow for Synthesis and Analysis

The overall process from synthesis to characterization of this compound follows a logical progression of chemical transformation, purification, and analytical verification.

References

- 1. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 8. Page loading... [guidechem.com]

- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Nitro-2,4-xylenol

An In-depth Technical Guide to 6-Nitro-2,4-xylenol

Introduction

6-Nitro-2,4-xylenol, also known by its systematic name 2,4-Dimethyl-6-nitrophenol, is an aromatic organic compound belonging to the nitrophenol family.[1][2] Its structure consists of a phenol ring substituted with two methyl groups at positions 2 and 4, and a nitro group at position 6. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenol, particularly its acidity.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 6-Nitro-2,4-xylenol, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Nitro-2,4-xylenol are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Nitro-2,4-xylenol | [1][2] |

| CAS Number | 14452-34-7 | [1][2] |

| Molecular Formula | C8H9NO3 | [1][4] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| InChI | InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3 | [1][4] |

| InChIKey | KJRCHILWKQLEBC-UHFFFAOYSA-N | [4] |

Physical Data

| Property | Value | Reference |

| Melting Point | 71 - 72 °C | [1][4] |

| Appearance | Yellow crystalline solid (inferred from related compounds) | [5] |

Spectral Information

A complete set of spectral data is available for 6-Nitro-2,4-xylenol, which is essential for its structural confirmation and purity assessment.

| Data Type | Availability | Reference |

| FTIR | Available | [4] |

| NMR (¹H and ¹³C) | Available | [4] |

| UV-Vis | Available | [4] |

| Mass Spectrometry | Available | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 6-Nitro-2,4-xylenol.

Synthesis of 6-Nitro-2,4-xylenol via Nitration

The most common method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol derivative.[6] For 6-Nitro-2,4-xylenol, the synthesis involves the electrophilic substitution of 2,4-xylenol using a nitrating agent.

General Protocol:

-

Preparation of Nitrating Agent: A nitrating mixture is typically prepared by carefully adding a controlled amount of concentrated nitric acid to a cooled solution of a suitable solvent. The reaction is exothermic and requires careful temperature management.

-

Reaction: 2,4-Xylenol is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is then added dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize the formation of by-products.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 6-Nitro-2,4-xylenol.

Caption: Synthesis workflow for 6-Nitro-2,4-xylenol.

Analytical Characterization

The identity and purity of the synthesized 6-Nitro-2,4-xylenol can be confirmed using standard analytical techniques.

Methodology:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. This method is suitable for assessing the purity of the final product and quantifying its yield.[6]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be used for purity analysis and structural confirmation.[6] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[7]

Reactivity and Chemical Behavior

-

Acidity: The presence of the electron-withdrawing nitro group at the ortho position to the hydroxyl group increases the acidity of the phenolic proton compared to the parent 2,4-xylenol. This is because the nitro group helps to stabilize the resulting phenoxide ion through resonance, making the loss of a proton more favorable.[3]

-

Stability: The compound is generally stable under standard laboratory conditions.[1] It has a listed shelf life of 1460 days.[1]

Biological Activity and Potential Applications

While specific studies on the biological activity of 6-Nitro-2,4-xylenol are not extensively detailed in the provided search results, the broader class of nitro-containing compounds is known for a wide spectrum of biological activities. These activities are often attributed to the nitro group, which can act as both a pharmacophore and a toxicophore.[8]

-

Antimicrobial Activity: Many nitroaromatic and nitroheterocyclic compounds have been investigated for their antibacterial and antifungal properties.[8][9] The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive species.[8]

-

Antiproliferative Activity: Certain fused tricyclic pyrazole derivatives containing a nitro group have demonstrated antiproliferative activity against cancer cell lines.[10]

-

Enzyme Inhibition: Some nitrophenols can act as enzyme inhibitors, making them useful in biological and medical research.[5]

-

Vasodilatory Effects: The bio-reduction of the nitro group can release nitric oxide (·NO), which is a potent vasodilator. This property is exploited in several cardiovascular drugs.[8]

The potential for 6-Nitro-2,4-xylenol to exhibit similar activities makes it a compound of interest for further investigation in drug discovery and development.

Caption: Properties influenced by the structure of 6-Nitro-2,4-xylenol.

References

- 1. labsolu.ca [labsolu.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. byjus.com [byjus.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. paspk.org [paspk.org]

- 7. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-Dimethyl-6-nitrophenol, a valuable chemical intermediate. The document details the primary synthesis pathway, experimental protocols, and key quantitative data to support research and development activities.

Core Synthesis Pathway: Electrophilic Nitration of 2,4-Dimethylphenol

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2,4-dimethylphenol. In this reaction, a nitro group (-NO2) is introduced onto the aromatic ring. The hydroxyl (-OH) and methyl (-CH3) groups already present on the phenol ring are ortho-, para-directing. Due to steric hindrance from the methyl group at the 2-position, the incoming nitro group is directed to the available ortho position, which is the 6-position.

A common nitrating agent is a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C8H9NO3 | [General Knowledge] |

| Molecular Weight | 167.16 g/mol | [General Knowledge] |

| Melting Point | 68-71 °C | [1] |

| Typical Reaction Yield | Moderate to high (specific yield not reported, but nitration of phenols can achieve >80%) | [2] |

| Purity | >98% (achievable with purification) | [General Lab Practice] |

| Appearance | Yellow crystalline solid | [3] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (in Ac₂O) | δ: 7.70 (s, 1H, H-5), 7.35 (s, 1H, H-3) | [1] |

| ¹³C NMR | Predicted values based on analogous compounds: C1-OH (~155 ppm), C2-CH3 (~128 ppm), C3-H (~125 ppm), C4-CH3 (~135 ppm), C5-H (~120 ppm), C6-NO2 (~140 ppm), Methyl carbons (~15-20 ppm) | [4][5] |

| IR (Infrared) | Characteristic absorptions for analogous nitrophenols: ~3200-3500 cm⁻¹ (O-H stretch), ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~2850-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch) | [6] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the nitration of 2,4-dimethylphenol. Two common methods are presented.

Method 1: Nitration using Nitric Acid in Acetic Anhydride

This method is adapted from procedures for the nitration of substituted phenols.[1]

Materials:

-

2,4-Dimethylphenol

-

Acetic anhydride

-

Nitric acid (fuming)

-

Ethanol

-

Water

-

Pentane

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a stirrer and maintained at -60°C using a cooling bath, dissolve 2,4-dimethylphenol in acetic anhydride.

-

Slowly add a stoichiometric equivalent of fuming nitric acid to the solution while maintaining the low temperature.

-

Stir the reaction mixture at -60°C for approximately 60-90 minutes.

-

After the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

-

The crude product may precipitate as a brown oil or solid.

-

Isolate the crude product by filtration or extraction with a suitable solvent like ether.

-

For purification, dissolve the crude product in hot pentane and filter to remove any insoluble impurities.

-

Evaporate the pentane from the filtrate.

-

Recrystallize the resulting solid from an ethanol-water mixture to obtain yellow-brown crystals of this compound.[1]

-

Dry the crystals under vacuum.

Method 2: Heterogeneous Nitration

This protocol is based on a general method for the mild and heterogeneous nitration of phenols.[4]

Materials:

-

2,4-Dimethylphenol

-

Magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂)

-

Sodium nitrate (NaNO₃)

-

Wet silica gel (SiO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, prepare a suspension of 2,4-dimethylphenol (1 equivalent), Mg(HSO₄)₂ (1 equivalent), NaNO₃ (1 equivalent), and wet SiO₂ (50% w/w) in dichloromethane.

-

Stir the heterogeneous mixture magnetically at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the reaction mixture.

-

Wash the residue with dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent by distillation under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from 2,4-dimethylphenol.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

References

Unraveling the Herbicidal Action of 2,4-Dimethyl-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitrophenol is a substituted nitrophenolic compound that exhibits herbicidal properties. Its mode of action is primarily attributed to its ability to act as an uncoupler of oxidative phosphorylation in plant cells. This disruption of a fundamental energy-producing process leads to a cascade of cellular events, ultimately resulting in plant death. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a herbicide, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound as a herbicide is the uncoupling of oxidative phosphorylation in the mitochondria of plant cells.[1] In normal cellular respiration, a proton gradient (proton-motive force) is established across the inner mitochondrial membrane by the electron transport chain. This gradient is then utilized by ATP synthase to produce ATP, the main energy currency of the cell.[2]

This compound, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases a proton, thereby dissipating the crucial proton gradient. The deprotonated form then diffuses back to the intermembrane space, where it picks up another proton, and the cycle continues. This action effectively short-circuits the link between the electron transport chain and ATP synthesis.[3] Consequently, the energy from the oxidation of substrates is dissipated as heat rather than being converted into ATP.[1] This leads to a severe energy deficit within the plant cells, inhibiting essential metabolic processes and ultimately causing cell death.

Quantitative Data on Herbicidal Activity of Nitrophenolic Compounds

While specific quantitative data for the herbicidal activity of this compound is not extensively available in the reviewed literature, data for structurally related and well-studied nitrophenolic herbicides can provide valuable insights into the potency of this class of compounds. The following table summarizes the inhibitory concentrations of related compounds on various plant processes.

| Compound | Target Organism/System | Parameter | Value | Reference |

| 4,6-Dinitro-o-cresol (DNOC) | Isolated Chloroplasts | Inhibition of non-cyclic photophosphorylation | ~15 µM (for 50% inhibition) | [4] |

| 2,4-Dinitrophenol (DNP) | Pea stem mitochondria | Uncoupling of oxidative phosphorylation | Concentration-dependent | [5] |

| p-Nitrophenol | Tomato plants | Reduction in biomass and photosynthetic pigments | Concentration-dependent | [6] |

Experimental Protocols

Measurement of Oxidative Phosphorylation Uncoupling in Isolated Plant Mitochondria

This protocol outlines a general method for assessing the uncoupling activity of a test compound like this compound on isolated plant mitochondria.

1. Isolation of Plant Mitochondria:

-

Homogenize fresh plant tissue (e.g., pea seedlings, cauliflower florets) in a chilled extraction buffer (containing osmoticum like mannitol, buffer like MOPS or HEPES, and chelators like EDTA).

-

Filter the homogenate through layers of cheesecloth and muslin to remove cell debris.

-

Perform differential centrifugation to pellet the mitochondria. This typically involves a low-speed spin to remove larger organelles and a subsequent high-speed spin to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable wash buffer and repeat the high-speed centrifugation.

-

Finally, resuspend the purified mitochondrial pellet in a minimal volume of assay buffer.

2. Measurement of Oxygen Consumption:

-

Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption by the isolated mitochondria in a temperature-controlled chamber.

-

Add the mitochondrial suspension to the assay buffer in the chamber.

-

Initiate respiration by adding a respiratory substrate (e.g., succinate or malate).

-

Measure the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to stimulate ATP synthesis, leading to an increased rate of oxygen consumption (State 3 respiration).

-

After the added ADP is phosphorylated to ATP, the respiration rate returns to a slower rate (State 4 respiration).

-

The Respiratory Control Ratio (RCR), calculated as the ratio of State 3 to State 4 respiration, is a measure of the coupling between electron transport and ATP synthesis.

-

Introduce the test compound (this compound) at various concentrations to the chamber and observe the effect on the respiration rates. An uncoupler will stimulate oxygen consumption in the absence of ADP (i.e., increase the State 4 respiration rate) and decrease the RCR.

3. Data Analysis:

-

Plot the rate of oxygen consumption against the concentration of the test compound.

-

Calculate the concentration of the compound that gives the maximal stimulation of State 4 respiration.

-

Determine the effect of the compound on the RCR. A significant decrease in the RCR is indicative of uncoupling activity.

Conclusion

The herbicidal efficacy of this compound is rooted in its function as a potent uncoupler of oxidative phosphorylation. By disrupting the mitochondrial proton gradient, it starves the plant cells of the necessary energy for survival, leading to rapid phytotoxicity. While specific quantitative data for this particular compound is limited in publicly accessible literature, the well-documented mechanism of related nitrophenolic herbicides provides a strong basis for understanding its mode of action. The experimental protocols outlined in this guide offer a framework for the further investigation and characterization of this compound and other potential herbicidal agents that target cellular respiration. This detailed understanding is crucial for the development of new, effective, and selective herbicides.

References

- 1. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. mdpi.com [mdpi.com]

- 4. ag.purdue.edu [ag.purdue.edu]

- 5. Effect of 6-ketocholestanol on FCCP- and DNP-induced uncoupling in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of Growth Inhibition by Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 2,4-Dimethyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-6-nitrophenol, a substituted nitrophenol derivative, is a chemical intermediate recognized for its potential biological activities, notably as an antimicrobial and herbicidal agent. This technical guide provides a comprehensive overview of its known and inferred biological effects, drawing from available literature on the compound and its structural analogs. The primary mechanism of action for nitrophenols is the uncoupling of oxidative phosphorylation, a critical process in cellular energy production. This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols for assessing its biological activities, and presents putative signaling pathways and mechanisms of action. Due to the scarcity of data specific to this compound, this guide leverages information from related nitrophenol compounds to provide a predictive profile of its bioactivity and toxicological considerations.

Introduction

This compound (CAS No. 14452-34-7) is a yellow crystalline solid with the chemical formula C₈H₉NO₃.[1] It is primarily utilized as a precursor in the synthesis of various industrial chemicals, including pharmaceuticals, dyes, and pesticides.[1] The presence of a nitro group on the phenol ring, a feature common to many biologically active compounds, suggests its potential for a range of physiological effects. This guide aims to consolidate the current understanding of the biological activities of this compound, with a focus on its antimicrobial and herbicidal properties, and to provide a framework for future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Light yellow to brown crystals or powder | [3] |

| Melting Point | 66.0-72.0 °C | [3] |

| Boiling Point | 366 °C (lit.) | [2] |

| Density | 1.263 g/cm³ | [2] |

| Vapor Pressure | 0.00762 mmHg at 25°C | [2] |

| pKa | 7.81 ± 0.38 (Predicted) | [4] |

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound are largely inferred from studies on related nitrophenol compounds. The primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

Nitrophenols, particularly dinitrophenols, are well-documented uncouplers of oxidative phosphorylation. They act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a decrease in cellular energy production and an increase in heat generation.

Herbicidal Activity

The herbicidal action of this compound is likely a direct consequence of its ability to uncouple oxidative phosphorylation in plant cells, leading to metabolic disruption and cell death.[1] Additionally, some nitrophenols are known to disrupt plant hormonal balance, further contributing to their herbicidal effects.[1]

Antimicrobial Activity

The antimicrobial properties of this compound are also attributed to the disruption of cellular energy metabolism in microorganisms.[1] By interfering with ATP synthesis, the compound can inhibit essential cellular processes, leading to bacteriostatic or bactericidal effects.

Quantitative Data

Specific quantitative data on the biological activities of this compound are scarce in the publicly available literature. Table 2 summarizes the available information, which is largely qualitative or derived from studies on analogous compounds.

Table 2: Summary of Potential Biological Activities and Available Data

| Activity | Organism/System | Metric | Value | Reference(s) |

| Herbicidal | Plants | General | Inhibits growth | [1] |

| Antimicrobial | Fungi | General | Antifungal properties | [1] |

| Toxicity | General | Hazard Statements | H315, H319, H335 | [1] |

| Cytotoxicity | Human Lung Cells (BEAS-2B, A549) | IC₅₀ (for 2-nitrophenol) | >200 µg/mL | [5] |

| Cytotoxicity | Human Lung Cells (BEAS-2B, A549) | IC₅₀ (for 4-nitrophenol) | ~50-100 µg/mL | [5] |

| Aquatic Toxicity | Freshwater organisms (for 2,4-dimethylphenol) | Acute Toxicity (LC₅₀) | 2,120 µg/L | [6] |

Note: Data for 2-nitrophenol, 4-nitrophenol, and 2,4-dimethylphenol are included for comparative purposes due to the lack of specific data for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol assesses the effect of a compound on plant growth.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol directly assesses the effect of a compound on mitochondrial uncoupling.

Toxicological Profile

The toxicological profile of this compound is not well-established. However, based on its chemical structure and data from related nitrophenols, it should be handled with caution. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

The toxicity of nitrophenols can be influenced by the position and number of nitro groups. For instance, 4-nitrophenol has been shown to be more cytotoxic to human lung cells than 2-nitrophenol.[5] The oral LD₅₀ of the related compound 2,4-dimethylphenol in rats has been reported to be in the range of 1200 mg/kg.[7]

Conclusion and Future Directions

This compound presents potential as a biologically active compound, particularly in the fields of agriculture and antimicrobial research. Its likely mechanism of action as an uncoupler of oxidative phosphorylation provides a solid basis for understanding its herbicidal and antimicrobial effects. However, a significant knowledge gap exists regarding its specific quantitative bioactivity and a detailed toxicological profile.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ and EC₅₀ values for its antimicrobial and herbicidal activities against a range of relevant organisms.

-

In-depth Toxicological Studies: Establishing a comprehensive toxicological profile, including acute and chronic toxicity studies, to assess its safety for potential applications.

-

Mechanism of Action Elucidation: Confirming its role as a mitochondrial uncoupler and investigating any other potential cellular targets or signaling pathways it may modulate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and minimize its toxicity.

A thorough investigation into these areas will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 14452-34-7 [chemicalbook.com]

- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

A Comprehensive Technical Guide to the Solubility of 2,4-Dimethyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,4-Dimethyl-6-nitrophenol. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on its expected solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it offers comprehensive experimental protocols for the precise determination of its solubility in various solvents, empowering researchers to generate accurate data for their specific applications.

Expected Solubility Profile of this compound

The molecular structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and two methyl groups on an aromatic ring, governs its solubility behavior. The presence of the polar hydroxyl and nitro groups allows for hydrogen bonding, suggesting good solubility in polar organic solvents. Conversely, the nonpolar aromatic ring and methyl groups contribute to its lipophilicity, indicating some solubility in less polar organic solvents. It is expected to be sparingly soluble in water.[1]

A qualitative summary of the expected solubility in common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic character of the dimethylated and nitrated benzene ring limits solubility despite the presence of a hydroxyl group. |

| Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, facilitating dissolution. A 1000µg/mL solution in methanol has been documented.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are powerful polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Acetone, Acetonitrile | High | These solvents have moderate polarity and are effective at solvating nitrophenolic compounds. | |

| Nonpolar | Dichloromethane, Chloroform | Moderate | The organic nature of the compound suggests some degree of solubility in these common nonpolar solvents. |

| Hexane, Toluene | Low to Moderate | The presence of polar functional groups is likely to limit solubility in highly nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental methodologies are recommended. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach solid-liquid equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or gravimetric analysis, as detailed below).

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_measured × Dilution Factor

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Analytical Methods for Concentration Determination

2.2.1. UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent used for the solubility study.

-

Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Measure the Sample Concentration:

-

Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

2.2.2. Gravimetric Analysis

This is a fundamental method that relies on determining the mass of the solute.

Procedure:

-

Accurately weigh a clean, dry, empty container (e.g., a small beaker or evaporation dish).

-

Carefully transfer a precise volume of the filtered supernatant from the shake-flask experiment into the pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Cool the container with the dried residue in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried residue.

-

The mass of the solute is the difference between the final mass and the initial mass of the container.

-

Calculate the solubility by dividing the mass of the solute by the volume of the supernatant taken.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic and Structural Elucidation of 2,4-Dimethyl-6-nitrophenol: A Technical Guide

Introduction: 2,4-Dimethyl-6-nitrophenol (CAS No: 14452-34-7) is a substituted nitrophenol with the molecular formula C₈H₉NO₃. Accurate structural confirmation and characterization of such organic compounds are fundamental in the fields of chemical research, synthesis, and drug development. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The structural formula of this compound is provided below for reference in interpreting the predicted spectral data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 10.5 - 11.5 | broad s | 1H |

| Aromatic C5-H | 7.8 - 8.0 | d, J ≈ 2.5 Hz | 1H |

| Aromatic C3-H | 7.3 - 7.5 | d, J ≈ 2.5 Hz | 1H |

| Methyl C2-CH₃ | 2.4 - 2.6 | s | 3H |

| Methyl C4-CH₃ | 2.2 - 2.4 | s | 3H |

s = singlet, d = doublet, J = coupling constant

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 155 - 160 |

| C6 (C-NO₂) | 138 - 142 |

| C4 (C-CH₃) | 135 - 139 |

| C2 (C-CH₃) | 130 - 134 |

| C5 | 125 - 129 |

| C3 | 122 - 126 |

| C2-CH₃ | 18 - 22 |

| C4-CH₃ | 15 - 19 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| N-O stretch (nitro, asymmetric) | 1510 - 1550 | Strong |

| N-O stretch (nitro, symmetric) | 1330 - 1370 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation | Relative Abundance |

| 167 | [M]⁺ (Molecular Ion) | High |

| 150 | [M - OH]⁺ | Moderate |

| 137 | [M - NO]⁺ | Moderate |

| 121 | [M - NO₂]⁺ | Moderate |

| 107 | [M - NO₂ - CH₂]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Drop the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

-

-

Data Acquisition: Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. This can be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate) is injected into the GC, which then separates the compound before it enters the mass spectrometer.

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Analytical Workflow Visualization

The structural elucidation of an unknown compound is a systematic process. The following diagram illustrates a general workflow, integrating the spectroscopic techniques discussed.

Caption: A flowchart of the general workflow for spectroscopic analysis and structural elucidation.

References

An In-depth Technical Guide to 2,4-Dimethyl-6-nitrophenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethyl-6-nitrophenol (CAS No. 14452-34-7), a versatile nitroaromatic compound. The document covers its historical context, detailed physicochemical properties, synthesis protocols, and known biological activities, including its roles as an herbicide and antimicrobial agent. Emphasis is placed on its mechanisms of action, supported by signaling pathway diagrams and detailed experimental methodologies. This guide is intended to be a valuable resource for professionals in research, and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Introduction and Historical Context

This compound, a substituted nitrophenol, belongs to a class of organic compounds that have been of significant interest since the mid-20th century, particularly with the rise of the chemical industry and the development of synthetic pesticides.[1] While the specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of nitrophenolic compounds for various industrial and agricultural applications.

Nitrophenols, in general, are known for their biological activities and have been utilized as precursors in the synthesis of dyes, pharmaceuticals, and pesticides.[2][3] The introduction of nitro and methyl groups to the phenol backbone modifies its chemical and biological properties, leading to a range of applications. This compound has found utility as an herbicide, an antimicrobial agent, and a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Nitro-2,4-xylenol, 2-Nitro-4,6-dimethylphenol | [2] |

| CAS Number | 14452-34-7 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 71 °C | [4] |

| Boiling Point | 260.3 ± 35.0 °C (Predicted) | [4] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol for Nitration of a Phenolic Compound

This protocol is a generalized procedure that can be adapted for the synthesis of this compound from 2,4-dimethylphenol.

Materials:

-

2,4-Dimethylphenol

-

Bismuth(III) nitrate pentahydrate or Iron(III) nitrate nonahydrate

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Celite or diatomaceous earth

-

Silica gel for column chromatography

-

Dichloromethane and Ethanol for extraction (optional)

Procedure:

-

To a solid mixture of 2,4-dimethylphenol (1-3 equivalents) and a nitrating agent such as Bismuth(III) nitrate pentahydrate (1 equivalent) or Iron(III) nitrate nonahydrate (1 equivalent), add acetone (10 ml/mmol of phenol).[5]

-

Stir the resulting mixture at room temperature or under reflux for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion of the reaction, filter the insoluble materials through a pad of Celite or diatomaceous earth. Wash the residue with a small amount of acetone.[5]

-

Treat the filtrate with sodium bicarbonate (0.1 g/mmol ) until the cessation of CO₂ evolution. This step neutralizes any excess acid.[5]

-

Filter off the insoluble material again and concentrate the filtrate under reduced pressure in a water bath at 25-35°C to remove the solvent.[5]

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.[5]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[5]

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activities, primarily as an herbicide and an antimicrobial agent. These effects are largely attributed to its ability to interfere with fundamental cellular processes.

Herbicidal Activity

Similar to other dinitrophenols, this compound is reported to function as an herbicide.[2] The proposed mechanism of action involves the disruption of the plant's hormonal balance, leading to stunted growth and eventual death.[2] A more specific mechanism, characteristic of many nitrophenol herbicides, is the inhibition of photosynthesis. These compounds can interfere with the photosynthetic electron transport chain, a critical process for energy conversion in plants.[6][7][8]

Mechanism of Photosynthesis Inhibition: Nitrophenol herbicides can act as inhibitors of Photosystem II (PSII) by binding to the D1 quinone-binding protein. This binding blocks the electron flow from the primary electron acceptor to plastoquinone, effectively halting the photosynthetic process.[9] This disruption leads to the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to plant death.[9]

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties, with potential applications as an antifungal agent.[2] The antimicrobial action of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell. This reduction process can generate highly reactive and toxic intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.

Uncoupling of Oxidative Phosphorylation

A well-established mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[5][10][11] These lipophilic and weakly acidic molecules act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[3][5] The energy that would normally be used to produce ATP is instead released as heat. This uncoupling of respiration from ATP production disrupts the cell's energy metabolism.

Quantitative Analysis and Spectroscopic Data

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A robust method for the quantification of nitrophenols.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile derivatives.

-

UV-Vis Spectrophotometry: Can be used for quantitative analysis based on the compound's absorbance profile.

Spectroscopic Data (Predicted/Reference):

-

¹H NMR: Expected signals would include aromatic protons and methyl group protons, with chemical shifts influenced by the hydroxyl and nitro groups.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbons attached to the hydroxyl, nitro, and methyl groups exhibiting characteristic shifts.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl groups, and the N-O stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Toxicology and Safety

This compound should be handled with caution due to its potential toxicity. It may cause skin and eye irritation.[2] Inhalation or ingestion should be avoided.[2] Comprehensive toxicological data for this specific compound is limited, but related nitrophenols are known to have adverse health effects.

Conclusion

This compound is a nitroaromatic compound with a range of established and potential applications in agriculture and chemical synthesis. Its biological activities as an herbicide and antimicrobial agent are rooted in its ability to interfere with fundamental cellular processes, such as photosynthesis and oxidative phosphorylation. While its historical discovery is not well-documented, its chemical properties and synthesis are understood within the broader context of nitrophenol chemistry. This technical guide consolidates the available information on this compound, providing a foundation for researchers and developers to explore its potential further. Future research should focus on elucidating its specific biological targets and signaling pathways, as well as on obtaining comprehensive toxicological and quantitative biological activity data to ensure its safe and effective application.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. 19.2 Introduction to Herbicides Affecting Photosystems – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. sciencing.com [sciencing.com]

- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of 2,4-Dimethyl-6-nitrophenol: A Precursor for Heterocyclic and Azo Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitrophenol is a valuable and versatile precursor in organic synthesis, primarily utilized in the preparation of a variety of heterocyclic compounds and azo dyes. Its chemical structure, featuring a nitro group ortho to a phenolic hydroxyl group and two methyl substituents on the aromatic ring, provides a unique platform for a range of chemical transformations. The strategic placement of these functional groups allows for the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and industrial dyestuffs. This technical guide provides a comprehensive overview of the properties, key synthetic transformations, and detailed experimental protocols involving this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound and its key derivatives is crucial for their effective utilization in synthesis.

Table 1: Physicochemical Properties

| Property | This compound | 2-Amino-4,6-dimethylphenol |

| CAS Number | 14452-34-7 | 41458-65-5 |

| Molecular Formula | C₈H₉NO₃ | C₈H₁₁NO |

| Molecular Weight | 167.16 g/mol | 137.18 g/mol |

| Appearance | Yellow crystalline solid | Off-white to pinkish solid |

| Melting Point | 71 °C[1][2] | Not readily available |

| Boiling Point | 260.3 °C at 760 mmHg[1] | Not readily available |

| Solubility | Sparingly soluble in water, soluble in organic solvents.[3] | Soluble in organic solvents. |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | ~10.5 (s, 1H, OH), ~7.8 (s, 1H, ArH), ~7.3 (s, 1H, ArH), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) | Not readily available | ~3400 (O-H), ~1530 (NO₂ asym), ~1350 (NO₂ sym) | 167 (M⁺) |

| 2-Amino-4,6-dimethylphenol | ~6.5 (s, 1H, ArH), ~6.4 (s, 1H, ArH), ~4.5 (br s, 2H, NH₂), ~3.5 (br s, 1H, OH), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) | Not readily available | ~3400-3200 (N-H, O-H), ~1600 (N-H bend) | 137 (M⁺) |

Key Synthetic Transformations

The primary synthetic utility of this compound stems from the reactivity of its nitro and hydroxyl groups. The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-4,6-dimethylphenol, a key intermediate for the synthesis of various heterocyclic systems.

Reduction of this compound to 2-Amino-4,6-dimethylphenol

The selective reduction of the nitro group in the presence of the phenolic hydroxyl and methyl groups is a critical step. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Experimental Protocol 1: Catalytic Hydrogenation

This method offers a clean and efficient route to the desired aminophenol.

-

Materials: this compound, Methanol, Palladium on Carbon (10% Pd/C), Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound (10 mmol) in methanol (50 mL).

-

Carefully add 10% Pd/C catalyst (0.1 g, ~1 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the vessel and maintain a pressure of 1-3 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with a small amount of methanol.

-

Concentrate the combined filtrate under reduced pressure to yield 2-amino-4,6-dimethylphenol.

-

-

Expected Yield: >95%.

-

Purification: The crude product is often of high purity and can be used directly in the next step. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Experimental Protocol 2: Reduction with Tin(II) Chloride

This classical method is a reliable alternative to catalytic hydrogenation.

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

-

Add a solution of tin(II) chloride dihydrate (30 mmol) in concentrated hydrochloric acid (20 mL) to the flask.

-

Heat the reaction mixture at reflux for 1-2 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Filter the mixture to remove the tin salts and wash the precipitate with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-4,6-dimethylphenol.

-

-

Expected Yield: 85-95%.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the reduction of this compound.

Applications in Multi-step Synthesis

The true value of this compound as a precursor is demonstrated in its application in multi-step synthetic sequences to produce valuable target molecules.

Synthesis of Benzoxazole Derivatives

2-Amino-4,6-dimethylphenol is an excellent starting material for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The general approach involves the condensation of the aminophenol with a carboxylic acid or its derivative.

Experimental Protocol 3: Synthesis of 5,7-Dimethyl-2-phenyl-1,3-benzoxazole

-

Materials: 2-Amino-4,6-dimethylphenol, Benzoic acid, Polyphosphoric acid (PPA).

-

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-4,6-dimethylphenol (10 mmol) and benzoic acid (11 mmol).

-

Add polyphosphoric acid (20 g) to the mixture.

-

Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

-

Expected Yield: 70-85%.

-

Purification: The crude product can be recrystallized from ethanol to afford pure 5,7-Dimethyl-2-phenyl-1,3-benzoxazole.

Caption: Synthetic pathway to benzoxazoles from this compound.

Synthesis of Azo Dyes

The amino group of 2-amino-4,6-dimethylphenol can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes. These dyes have applications in textiles, printing, and as indicators.

Experimental Protocol 4: Synthesis of an Azo Dye from 2-Amino-4,6-dimethylphenol and Phenol

This two-step process involves diazotization followed by an azo coupling reaction.

-

Step 1: Diazotization of 2-Amino-4,6-dimethylphenol

-

Materials: 2-Amino-4,6-dimethylphenol, Concentrated Hydrochloric Acid (HCl), Sodium nitrite (NaNO₂), Water.

-

Procedure:

-

Dissolve 2-amino-4,6-dimethylphenol (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a beaker, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise to the aminophenol solution, keeping the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

-

-

-

Step 2: Azo Coupling

-

Materials: Diazonium salt solution from Step 1, Phenol, Sodium hydroxide (NaOH), Water.

-

Procedure:

-

In a separate beaker, dissolve phenol (10 mmol) in an aqueous solution of sodium hydroxide (12 mmol in 30 mL of water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the dye by filtration, wash with cold water until the filtrate is neutral, and dry.

-

-

-

Expected Yield: 80-90%.

-

Purification: The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the synthesis of an azo dye.

Conclusion

This compound serves as a readily accessible and highly functionalized precursor for the synthesis of a variety of organic molecules. The facile reduction of its nitro group opens up pathways to valuable intermediates like 2-amino-4,6-dimethylphenol, which can be further elaborated into complex heterocyclic structures such as benzoxazoles or converted into vibrant azo dyes. The experimental protocols detailed in this guide provide a solid foundation for researchers and professionals to explore the rich synthetic chemistry of this versatile compound. The ability to generate diverse molecular architectures from a single starting material underscores the importance of this compound in the fields of drug discovery, materials science, and industrial chemistry.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dimethyl-6-nitrophenol using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of 2,4-Dimethyl-6-nitrophenol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a reliable methodology for the determination of this compound in various sample matrices, crucial for quality control, stability studies, and research applications. The method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for routine analysis in a laboratory setting.

Introduction

This compound, a substituted nitrophenol, finds applications in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its role as a chemical intermediate necessitates accurate quantification for process monitoring and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of this compound. This document provides a detailed protocol for its quantification, including chromatographic conditions, sample preparation, and method validation.

Principle

The method employs reverse-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Apparatus and Reagents

-

Apparatus:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and 0.45 µm syringe filters

-

-

Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

Sodium hydroxide (for pH adjustment)

-

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound.[2] The following conditions are recommended:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in water. Mix the required volumes of acetonitrile and 0.1% phosphoric acid in water. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-